4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol involves several steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the phenylbutene backbone: This involves the reaction of phenylacetylene with a suitable halogenated compound under catalytic conditions to form the phenylbutene structure.
Introduction of the dimethylaminoethoxy group: This step involves the reaction of the intermediate with dimethylaminoethanol in the presence of a base to introduce the dimethylaminoethoxy group.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxy and quinone derivatives, which have their own unique properties and applications .
Scientific Research Applications
4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving estrogen receptor modulation and gene expression.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer. It is also used in research related to hormone replacement therapy and osteoporosis.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target tissues. It acts as an estrogen antagonist in breast tissue, thereby inhibiting the proliferation of estrogen-dependent breast cancer cells. In other tissues, it can act as an estrogen agonist, promoting beneficial effects such as bone density maintenance. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the modulation of gene transcription and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound from which (Z)-4-hydroxytamoxifen is derived. It is also a SERM used in breast cancer treatment.
Raloxifene: Another SERM with similar applications but different tissue selectivity.
Clomiphene: Used in the treatment of infertility, it has a similar mechanism of action but different clinical applications.
Uniqueness
4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol is unique due to its high affinity for estrogen receptors and its ability to act as both an agonist and antagonist depending on the tissue. This dual action makes it particularly effective in the treatment of breast cancer while minimizing side effects in other tissues .
Properties
IUPAC Name |
4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-6-4-3-5-7-21)25(16-17-27)20-8-12-23(29)13-9-20/h3-15,29H,16-19H2,1-2H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZFZLDKFJSRJ-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857840 | |
Record name | 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352233-94-4 | |
Record name | 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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